Oxolane-3-carboxamide
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Overview
Description
Oxolane-3-carboxamide, also known as tetrahydro-3-furancarboxamide, is a chemical compound with the molecular formula C5H9NO2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxolane-3-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with a suitable amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxamide group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products:
Oxidation: Oxolane-3-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Oxolane-3-carboxamide is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydrofuran-3-carboxamide: Shares a similar structure but differs in functional groups.
Oxolane-2-carboxamide: Another derivative of oxolane with a carboxamide group at a different position.
Furan-3-carboxamide: Contains a furan ring instead of an oxolane ring.
Uniqueness: Oxolane-3-carboxamide is unique due to its specific ring structure and functional group placement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXPFRRFZLRICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871677-92-8 |
Source
|
Record name | oxolane-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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